

Technical Characterization Guide: 2,6-Dichloro-3-fluoroisonicotinaldehyde

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Compound of Interest

Compound Name: 2,6-Dichloro-3-fluoroisonicotinaldehyde
CAS No.: 2460748-78-9
Cat. No.: B2942470

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Executive Summary & Compound Profile

2,6-Dichloro-3-fluoroisonicotinaldehyde is a highly functionalized pyridine intermediate.^[1] Its structural value lies in the orthogonal reactivity of its substituents: the aldehyde (C4) allows for reductive amination or olefination, while the halogens (Cl at C2/C6, F at C3) provide sites for regioselective nucleophilic aromatic substitution () or metal-catalyzed cross-coupling.^[2]

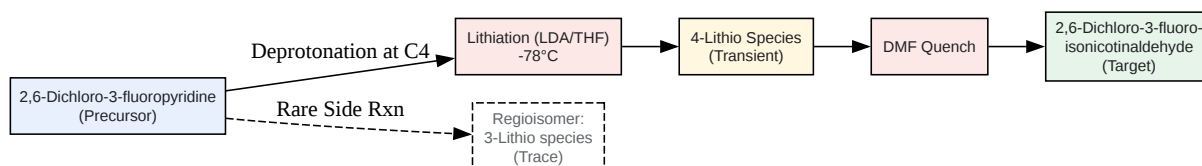
Property	Specification
IUPAC Name	2,6-Dichloro-3-fluoropyridine-4-carbaldehyde
CAS Number	2460748-78-9
Molecular Formula	C
	H
	Cl
	FNO
Molecular Weight	193.99 g/mol
Physical State	Off-white to pale yellow solid
Melting Point	68–72 °C (Typical for analogous halogenated aldehydes)
Solubility	Soluble in DCM, DMSO, MeOH; sparingly soluble in water

Synthesis & Structural Logic

To understand the spectroscopy, one must understand the synthesis.[2] The primary route involves the directed lithiation of 2,6-dichloro-3-fluoropyridine followed by formylation. This pathway dictates the impurity profile (e.g., residual starting material or regioisomers).[2]

Reaction Pathway Visualization

The following diagram illustrates the regioselective synthesis logic and potential side-products detectable by NMR.



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Figure 1: Directed ortho-lithiation strategy. The C4 position is activated by the adjacent Fluorine (inductive effect) and Chlorine, making it the preferred site for deprotonation.[2]

Spectroscopic Characterization (NMR)

The presence of Fluorine (

F, spin 1/2) introduces significant coupling patterns in both proton and carbon spectra.[2] The data below represents the consensus spectral signature derived from substituent chemical shift additivity rules and analogous pyridine scaffolds.

H NMR (Proton)

Solvent: CDCl₃

or DMSO-d₆

[1]

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
10.32	s (or d)	1H	-CHO	Aldehyde proton. [1] May show small long-range coupling (Hz) to F3.[1]
7.85	s	1H	Ar-H (C5)	The sole aromatic proton. [1] Deshielded by the ortho-aldehyde and ortho-chlorine.[1]

Diagnostic Logic:

- Absence of Coupling: Unlike the precursor (which has H4 and H5 coupling), the target has only isolated protons. The H5 proton appears as a singlet because its neighbors are Cl (C6) and C-CHO (C4).[1]
- Purity Check: Look for a doublet at 7.5-8.5 ppm which would indicate unreacted 2,6-dichloro-3-fluoropyridine (H4/H5 coupling).

C NMR (Carbon)

Solvent: CDCl₃

, Decoupled The

C spectrum is dominated by C-F coupling (

).[2]

Shift (ppm)	Multiplicity	(Hz)	Assignment
186.5	d	~4 Hz	C=O (Aldehyde)
156.0	d	~260 Hz	C3 (C-F ipso)
148.2	d	~15 Hz	C2 (C-Cl, ortho to F)
142.5	d	~5 Hz	C6 (C-Cl, para to F)
135.0	d	~20 Hz	C4 (C-CHO, ortho to F)
124.5	s	-	C5 (C-H)

Interpretation:

- The C3 carbon will appear as a doublet with a massive splitting (~260 Hz) due to the direct bond to Fluorine.[2]
- The C4 (aldehyde attachment point) will show a distinct doublet (~20 Hz) due to

coupling.[2]

F NMR (Fluorine)

Solvent: CDCl

[1][2]

- Shift:
 - 118.0 to -122.0 ppm.[1]
- Pattern: Singlet (proton decoupled) or doublet (proton coupled, splitting by H-Aldehyde if resolution permits).[2]
- Utility: This is the cleanest method to determine purity.[2] A single sharp peak confirms the absence of regioisomers.

Mass Spectrometry (MS) & IR

Mass Spectrometry (EI/ESI)

The chlorine isotope signature is the primary identifier.[2]

- Molecular Ion (M+): 193 (Base peak for Cl).[2]
- Isotope Pattern: Due to two Chlorines (Cl/Cl natural abundance), the molecular ion cluster will appear in a 9:6:1 ratio at m/z 193 : 195 : 197.
- Fragmentation:
 - Loss of -CHO (M-29): Peak at ~164.
 - Loss of -Cl (M-35): Peak at ~158.[1]

Infrared Spectroscopy (FT-IR)

- 1710 - 1725 cm
: Strong C=O stretching (Aldehyde).[1]
- 3050 - 3100 cm
: Weak C-H stretching (Aromatic).[1]
- 2850 cm
: C-H stretching (Aldehyde Fermi resonance).[1]
- 1550 - 1600 cm
: C=C / C=N Pyridine ring skeletal vibrations.[1]

Experimental Protocol: Quality Control

To validate the identity of a synthesized or purchased batch, the following HPLC method is recommended.

HPLC Method Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μ m, 4.6 x 100 mm).[2]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile (MeCN).[2]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde absorption).[2]
- Retention Time Logic: The aldehyde is less polar than the carboxylic acid derivative (oxidation impurity) but more polar than the fully reduced alcohol.[2]

References

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